
Femoxetine
概要
説明
- フェモキセチンは、1975年にデンマークの製薬会社フェロサンによって開発されましたが、その後ノボノルディスクに買収されました。
- パロキセチンとは異なり、フェモキセチンは毎日服用できる錠剤として投与することができず、パロキセチンに取って代わられて開発が中止されました .
フェモキセチン: (INN; 仮想ブランド名 ; 開発コード名 ) は、抗うつ薬です。
メカニズム: フェモキセチンは、パロキセチンと同様に、 として作用します。
製造方法
合成経路: フェモキセチンの詳細な合成経路は広く公開されていません。フェモキセチンは、パロキセチンと構造が類似しています。
工業生産:
準備方法
Synthetic Routes: Detailed synthetic routes for femoxetine are not widely available. it shares structural similarities with paroxetine.
Industrial Production:
化学反応の分析
反応性: フェモキセチンは、芳香族化合物の典型的な様々な反応を起こす可能性があります。
一般的な試薬と条件: フェモキセチン反応における特定の試薬と条件に関する情報は限られています。
主要な生成物: フェモキセチンの合成または変換中に生成される主要な生成物は明らかにされていません。
科学研究への応用
化学: フェモキセチンは、化学研究で広く用いられているわけではありません。
生物学: 受容体や酵素などの生体システムへの影響については、さらなる調査が必要です。
医学: 広く研究されているわけではありませんが、フェモキセチンの潜在的な治療的用途は探求に値します。
産業: 開発が中止されたため、産業用用途は推測の域を出ません。
科学的研究の応用
Antidepressant Efficacy
Femoxetine has been studied for its antidepressant properties, particularly in comparison to other SSRIs and tricyclic antidepressants.
- Clinical Studies : A double-blind study involving 42 outpatients with depressive illness demonstrated that patients treated with 600 mg of this compound daily showed a significant decrease in depression scores over six weeks compared to those treated with desipramine . Notably, this compound was associated with fewer anticholinergic side effects, making it a potentially safer option for patients .
- Comparison with Imipramine : Another randomized trial compared this compound with imipramine, involving 52 patients diagnosed with depressive states. The results indicated no significant differences in overall efficacy between the two drugs; however, this compound was better tolerated, particularly regarding side effects like dry mouth and constipation .
Weight Management
This compound has also been investigated for its potential role in weight management among obese patients.
- Weight Loss Study : A study conducted on patients more than 20% above their ideal weight found that those treated with this compound (600 mg daily) experienced a median weight loss of 8.3 kg over 16 weeks, compared to 6.2 kg in the placebo group. Although the difference was not statistically significant, this compound showed promise in specific subgroups of long-term obesity .
Migraine Prophylaxis
Recent studies suggest that this compound may be beneficial as a prophylactic treatment for migraines.
- Prophylactic Use : A randomized clinical trial indicated that this compound could serve as an effective prophylactic drug for migraine sufferers. The findings suggested that it might reduce the frequency and severity of migraine attacks, although further research is needed to confirm these results .
Summary of Findings
作用機序
セロトニンの調節: フェモキセチンは、セロトニンの再取り込みを阻害し、シナプス間隙におけるセロトニンのレベルを高めます。
分子標的: フェモキセチンは、セロトニン輸送体(SERT)タンパク質と相互作用する可能性があります。
経路: フェモキセチンによって影響を受ける正確な経路については、さらなる解明が必要です。
類似化合物との比較
独自の機能: フェモキセチンの独自性は、パロキセチンと構造が類似している一方、投与方法が異なる点にあります。
類似化合物: パロキセチン、フルオキセチン、セルトラリンなどの他のSSRIは、薬理学的に類似しています。
生物活性
Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its antidepressant effects and various biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and potential side effects.
Overview of this compound
This compound was developed as an antidepressant and is known for its ability to inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability. This mechanism is similar to other SSRIs but distinguishes itself with a unique pharmacological profile, including fewer anticholinergic side effects compared to tricyclic antidepressants (TCAs) like amitriptyline.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antidepressant Activity : Clinical studies have shown that this compound effectively reduces depressive symptoms. In a double-blind study involving 42 outpatients, patients treated with 600 mg of this compound daily exhibited a significant decrease in total depression scores compared to those receiving desipramine, another antidepressant .
- Cardiovascular Effects : Research indicates that this compound influences cardiovascular parameters. A study comparing the effects of this compound and amitriptyline on healthy individuals found that this compound led to significant changes in systolic time intervals and ECG readings, suggesting enhanced contractility without major blood pressure alterations .
- Anticholinergic Effects : this compound has been noted to produce fewer anticholinergic side effects than traditional antidepressants. Patients reported significantly less dry mouth, constipation, and sedation when treated with this compound compared to amitriptyline .
Clinical Trial Data
A summary of key clinical trials involving this compound is presented below:
This compound primarily acts by selectively inhibiting the reuptake of serotonin at the synaptic cleft. This action enhances serotonergic neurotransmission, which is crucial for mood regulation. Unlike many other SSRIs, this compound has demonstrated a more favorable side effect profile, making it an appealing option for patients sensitive to anticholinergic effects.
Side Effects and Tolerability
Despite its efficacy, this compound is not devoid of side effects. Commonly reported adverse effects include:
- Gastrointestinal Issues : Nausea and diarrhea have been noted.
- Central Nervous System Effects : Some patients experience headaches or dizziness.
- Sexual Dysfunction : As with many SSRIs, sexual side effects can occur but are generally less severe than those associated with TCAs.
特性
IUPAC Name |
(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSFTALXCYKKFQ-YLJYHZDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208576 | |
Record name | Femoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59859-58-4 | |
Record name | (+)-Femoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59859-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Femoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Femoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEMOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。